molecular formula C12H15N3S B1523108 1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine CAS No. 1152708-06-9

1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine

Cat. No. B1523108
CAS RN: 1152708-06-9
M. Wt: 233.33 g/mol
InChI Key: WNVXGBFVONHZOJ-UHFFFAOYSA-N
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Description

1-Methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine (MBTPA) is a novel pyrazolamine derivative that has recently been investigated for its potential therapeutic applications. It has been found to possess a variety of beneficial properties, including anti-inflammatory, anti-oxidative, and anti-cancer activities. MBTPA has also been studied for its potential to modulate the activity of various enzymes and receptors.

Scientific Research Applications

Synthesis and Characterization

A study conducted by Titi et al. (2020) focused on the synthesis, characterization, and bioactivities of pyrazole derivatives, including the examination of antitumor, antifungal, and antibacterial pharmacophore sites. The study detailed the chemical structure identification through various spectroscopic methods and X-ray crystallography, providing insights into the compound's potential biological activity against cancer and microbial infections Titi et al., 2020.

Antimicrobial Activity

Another research explored the antimicrobial activity of pyrazole analogues, demonstrating their effectiveness as antimicrobial agents. This study highlights the potential use of these compounds in developing new antimicrobial drugs, showcasing the versatility of pyrazole derivatives in addressing various bacterial infections Georgiadis, 1976.

Anticancer Activity

Asegbeloyin et al. (2014) synthesized a series of pyrazole derivatives and evaluated their biological activity, revealing potent anticancer properties against human leukemia cells. These findings suggest the compound's significant potential in developing novel anticancer therapies, especially for leukemia Asegbeloyin et al., 2014.

Advanced Materials Development

In the field of materials science, Veettil and Haridas (2009) reported on the synthesis of a pyrazole derivative aimed at potential applications in advanced materials. This research underscores the compound's versatility, not only in pharmaceuticals but also in material science applications Veettil & Haridas, 2009.

Chemical Synthesis Innovation

Research by Agekyan and Mkryan (2015) focused on chemical synthesis methods involving pyrazole derivatives. This study contributes to the broader knowledge of chemical synthesis processes, offering innovative approaches to creating complex chemical compounds Agekyan & Mkryan, 2015.

properties

IUPAC Name

2-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-15-12(13)7-9(14-15)11-6-8-4-2-3-5-10(8)16-11/h6-7H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVXGBFVONHZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC3=C(S2)CCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 3
1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 4
1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 5
1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 6
1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine

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